molecular formula C12H13F2NO2 B13631965 4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13631965
M. Wt: 241.23 g/mol
InChI Key: NNYAWTJAAXJTQP-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a fluorinated organic compound that features a pyrrolidine ring substituted with a difluorophenyl group and a carboxylic acid group. The presence of fluorine atoms in the aromatic ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with improved chemical resistance.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the aromatic ring enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins. This can lead to the modulation of enzyme activity or inhibition of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13F2NO2/c1-15-5-9(10(6-15)12(16)17)8-3-2-7(13)4-11(8)14/h2-4,9-10H,5-6H2,1H3,(H,16,17)

InChI Key

NNYAWTJAAXJTQP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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